

Application Notes and Protocols: Sulfo-Cy3 Azide for Live Cell Imaging

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Compound of Interest

Compound Name: Sulfo-Cy3 azide

Cat. No.: B1415756

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Introduction

Sulfo-Cy3 azide is a water-soluble, bright, and photostable fluorescent probe ideal for biological labeling and imaging.[1][2] Its hydrophilic nature, due to the presence of sulfonate groups, makes it highly suitable for applications in aqueous environments, such as live cell imaging, without the need for organic co-solvents.[1][2] This minimizes cellular toxicity and preserves the integrity of biological samples. The azide group enables its use in "click chemistry," a set of highly specific and efficient bioorthogonal reactions for covalently attaching the dye to alkyne-modified biomolecules.[3][4] This allows for the precise labeling and visualization of a wide range of targets, including proteins, nucleic acids, and glycans, in their native cellular environment.[5][6]

Sulfo-Cy3 is a member of the cyanine dye family, with excitation and emission maxima around 555 nm and 570 nm, respectively, making it compatible with standard TRITC (tetramethylrhodamine) filter sets.[3][7] Its high extinction coefficient and good quantum yield result in bright fluorescent signals with low background, which is advantageous for detecting low-abundance targets.[7][8]

Principle of Labeling

The core principle behind the use of **Sulfo-Cy3 azide** in live cell imaging is the bioorthogonal reaction between an azide and an alkyne.[9] These functional groups are largely absent in

biological systems, ensuring that the labeling reaction is highly specific and does not interfere with normal cellular processes.[4] There are two primary strategies for labeling biomolecules in live cells using **Sulfo-Cy3 azide**:

- **Metabolic Labeling:** Cells are incubated with a metabolic precursor containing an alkyne group. This precursor is incorporated into newly synthesized biomolecules (e.g., proteins, DNA, or glycans) by the cell's own metabolic machinery. The alkyne-tagged biomolecules can then be visualized by reacting them with **Sulfo-Cy3 azide**.
- **Genetic Incorporation:** For protein-specific labeling, a non-canonical amino acid containing an alkyne group can be genetically encoded and incorporated into a protein of interest. This allows for the site-specific labeling of the target protein with **Sulfo-Cy3 azide**.

Once the alkyne handle is introduced, the **Sulfo-Cy3 azide** is added to the cells, where it covalently attaches to the alkyne-modified molecule via a click reaction. This can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Data Presentation

Property	Value	Reference
Molecular Weight	806.96 g/mol	[7]
Excitation Maximum (Absorbance)	~555 nm	[3][7]
Emission Maximum	~570 nm	[3][7]
Extinction Coefficient	150,000 cm ⁻¹ M ⁻¹	[7]
Quantum Yield	~0.1	[10]
Solubility	Water, DMSO, DMF	[7]
pH Sensitivity	pH insensitive from pH 4 to 10	[7]
Storage	-20°C in the dark for up to 24 months	[1][2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This protocol describes the labeling of alkyne-modified biomolecules in live cells using **Sulfo-Cy3 azide** in a copper-catalyzed reaction. The use of a copper(I)-chelating ligand like THPTA is crucial to increase reaction efficiency and reduce copper-induced cytotoxicity.[\[11\]](#)[\[12\]](#)

Materials:

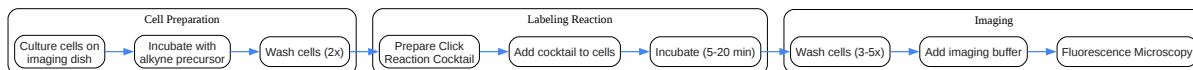
- Alkyne-modified cells (prepared via metabolic labeling or other methods)
- **Sulfo-Cy3 azide**
- Anhydrous DMSO
- Live-cell imaging buffer (e.g., PBS with 1% BSA)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate

Procedure:

- Cell Preparation:
 - Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
 - Introduce the alkyne-containing metabolic precursor to the cell culture medium and incubate for a sufficient period to allow for incorporation into the target biomolecules. The optimal concentration and incubation time should be determined empirically for each cell type and precursor.

- Wash the cells twice with pre-warmed live-cell imaging buffer to remove any unincorporated precursor.
- Preparation of Labeling Solution (Click Reaction Cocktail):
 - Prepare stock solutions:
 - **Sulfo-Cy3 azide**: 1-10 mM in anhydrous DMSO.
 - CuSO_4 : 100 mM in deionized water.
 - THPTA: 500 mM in deionized water.
 - Sodium Ascorbate: 1 M in deionized water (prepare fresh).
 - Immediately before use, prepare the click reaction cocktail in live-cell imaging buffer. For a final volume of 1 mL, add the components in the following order, gently mixing after each addition:
 - **Sulfo-Cy3 azide** to a final concentration of 2-10 μM .[\[10\]](#)
 - THPTA to a final concentration of 100-500 μM .
 - CuSO_4 to a final concentration of 20-100 μM .
 - Sodium Ascorbate to a final concentration of 1-2 mM.
- Labeling Reaction:
 - Remove the wash buffer from the cells and add the freshly prepared click reaction cocktail.
 - Incubate the cells for 5-20 minutes at 37°C, protected from light. Minimize incubation time to reduce potential copper toxicity.
- Washing and Imaging:
 - Quickly remove the reaction cocktail and wash the cells three to five times with pre-warmed live-cell imaging buffer.

- Replace the final wash with fresh live-cell imaging buffer.
- Image the cells using a fluorescence microscope equipped with a filter set appropriate for Cy3 (e.g., Ex: 532 nm or 555 nm laser line, Em: ~570 nm).



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Workflow for Copper-Catalyzed Live Cell Imaging.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

SPAAC is a copper-free click chemistry method that is generally better tolerated by living cells. [6] It utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a catalyst.

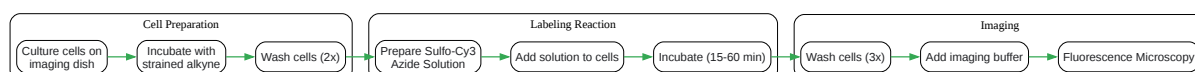
Materials:

- Cells metabolically labeled with a strained alkyne (e.g., DBCO-modified sugar)
- **Sulfo-Cy3 azide**
- Anhydrous DMSO
- Live-cell imaging buffer (e.g., PBS with 1% BSA)

Procedure:

- Cell Preparation:
 - Plate and culture cells as described in the CuAAC protocol.

- Introduce the strained alkyne-containing metabolic precursor to the cell culture medium and incubate to allow for incorporation.
- Wash the cells twice with pre-warmed live-cell imaging buffer.
- Preparation of Labeling Solution:
 - Prepare a 1-10 mM stock solution of **Sulfo-Cy3 azide** in anhydrous DMSO.
 - Dilute the **Sulfo-Cy3 azide** stock solution in pre-warmed live-cell imaging buffer to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically.
- Labeling Reaction:
 - Remove the wash buffer from the cells and add the **Sulfo-Cy3 azide** labeling solution.
 - Incubate the cells for 15-60 minutes at 37°C, protected from light.
- Washing and Imaging:
 - Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.
 - Add fresh live-cell imaging buffer.
 - Image the cells using a fluorescence microscope with the appropriate filter set for Cy3.



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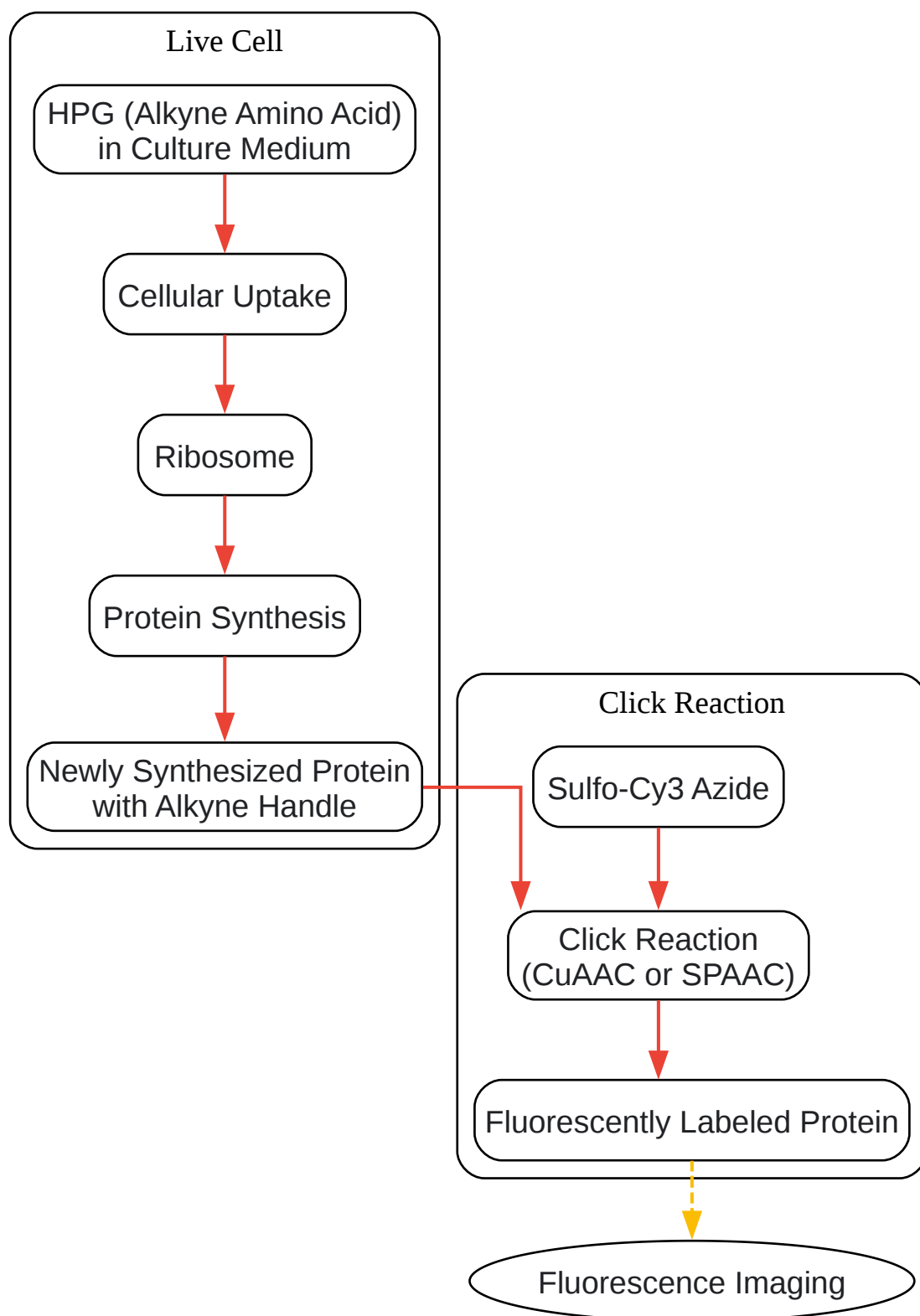
Workflow for Copper-Free (SPAAC) Live Cell Imaging.

Application Example: Visualizing Newly Synthesized Proteins

A powerful application of **Sulfo-Cy3 azide** is in the visualization of newly synthesized proteins in live cells using a technique called bioorthogonal non-canonical amino acid tagging (BONCAT).^[13]

Signaling Pathway and Mechanism:

Cells are cultured in a medium where methionine is replaced by an alkyne-containing analog, such as L-homopropargylglycine (HPG). During active protein synthesis, HPG is incorporated into the elongating polypeptide chains by the cell's translational machinery. After a desired period, the cells are washed to remove unincorporated HPG. The alkyne-tagged proteins are then labeled with **Sulfo-Cy3 azide** via a click reaction (either CuAAC or SPAAC). This allows for the specific visualization of proteins synthesized during the HPG incubation period, providing a snapshot of the translational activity within the cell.



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BONCAT pathway for labeling new proteins.

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